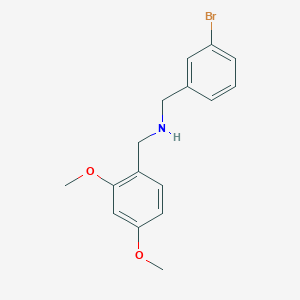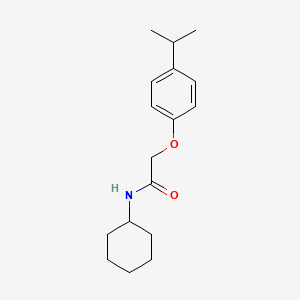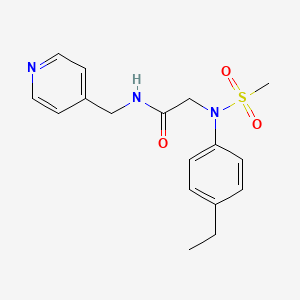![molecular formula C13H15F3N2O3S B5854672 N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide, commonly known as DNTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNTA is a thioamide derivative of nitrophenyl and has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. In
作用機序
The exact mechanism of action of DNTA is not fully understood. However, it has been suggested that DNTA may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. DNTA may also modulate the activity of neurotransmitters involved in pain perception, such as serotonin and dopamine.
Biochemical and Physiological Effects
DNTA has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. DNTA has also been shown to reduce oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in animal models of oxidative stress.
実験室実験の利点と制限
DNTA has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by spectroscopic methods. DNTA is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DNTA has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer orally or intravenously. DNTA also has low bioavailability, which means that only a small fraction of the administered dose reaches the target tissue.
将来の方向性
There are several future directions for the study of DNTA. One potential direction is to investigate the potential of DNTA as a treatment for oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of DNTA as a modulator of neurotransmitter activity in the brain. Additionally, the development of DNTA analogs with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion
In conclusion, DNTA is a chemical compound with potential applications in scientific research. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of various disorders. The synthesis of DNTA is relatively simple, and its purity can be confirmed by spectroscopic methods. However, DNTA has some limitations for lab experiments, including low solubility and bioavailability. Future research on DNTA could lead to the development of novel therapeutic agents for various disorders.
合成法
The synthesis of DNTA involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with diethyl acetamide in the presence of a base catalyst. The reaction yields DNTA as a yellow crystalline solid with a melting point of 102-104°C. The purity of DNTA can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
DNTA has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. DNTA has also been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders.
特性
IUPAC Name |
N,N-diethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-3-17(4-2)12(19)8-22-11-6-5-9(13(14,15)16)7-10(11)18(20)21/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYHEHWAPZABBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)





![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)


